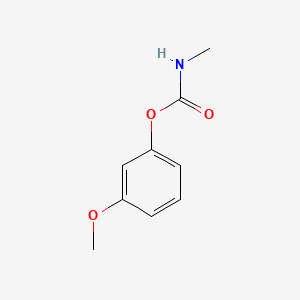
3-Methoxyphenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyphenyl methylcarbamate is an organocarbamate compound with the molecular formula C9H11NO3. It is primarily known for its use as an insecticide, specifically as an inhibitor of fly brain cholinesterase . The compound is characterized by its ability to interfere with the nervous system of insects, making it an effective pest control agent.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl methylcarbamate can be synthesized through the reaction of carbamic acid, bromomethyl-, (3-methoxyphenyl)methyl ester with appropriate reagents . One common method involves the use of p-methoxybenzamide, N-bromosuccinimide (NBS), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use as an insecticide.
化学反応の分析
Types of Reactions: 3-Methoxyphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
3-Methoxyphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its effects on cholinesterase enzymes, providing insights into enzyme inhibition mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in the development of insecticide-based treatments for parasitic infections.
Industry: Beyond its use as an insecticide, it is employed in the synthesis of other chemical compounds and materials.
作用機序
The primary mechanism of action of 3-Methoxyphenyl methylcarbamate involves the inhibition of cholinesterase enzymes in the nervous system of insects. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, ultimately causing paralysis and death of the insect.
類似化合物との比較
- Methyl N-(3-methoxyphenyl)carbamate
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
Comparison: 3-Methoxyphenyl methylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity as an insecticide, making it a valuable compound for targeted pest control applications.
生物活性
3-Methoxyphenyl methylcarbamate, also known as a carbamate derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H11NO3, with a molecular weight of approximately 181.19 g/mol. The compound features a methoxy group attached to a phenyl ring, which is essential for its biological activity.
Table 1: Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Functional Groups | Methoxy, Carbamate |
| Solubility | Soluble in organic solvents |
Research indicates that carbamates, including this compound, can act on various biological targets, particularly enzymes involved in neurotransmission and metabolic pathways. The primary mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine at synapses, enhancing cholinergic signaling.
Case Studies and Research Findings
-
Inhibition of Acetylcholinesterase :
A study demonstrated that this compound exhibited significant AChE inhibition with an IC50 value indicating effective concentration levels necessary for 50% inhibition. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease where AChE inhibitors are beneficial . -
Antimicrobial Activity :
The compound has shown promising results in antimicrobial assays against various bacterial strains. Its structural similarity to other phenolic compounds enhances its ability to disrupt bacterial membranes, leading to reduced biofilm formation . -
Pharmacokinetics :
Studies on the pharmacokinetic profile of similar carbamates suggest that this compound may possess good bioavailability and stability under physiological conditions. This stability is crucial for therapeutic efficacy .
Table 2: Summary of Biological Activities
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Neuroprotection : Due to its AChE inhibitory effects, it could be developed as a treatment for Alzheimer's disease.
- Antimicrobial Agent : Its effectiveness against bacteria positions it as a candidate for developing new antibiotics or antimicrobial treatments.
- Pesticide Development : The structural properties of carbamates make them suitable for agricultural applications as pesticides with lower toxicity profiles compared to traditional agents .
特性
CAS番号 |
3938-28-1 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
(3-methoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
InChIキー |
QHZWXMFBIJJCEB-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=CC(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















